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molecular formula C17H19NO4 B021453 4-Oxo Etodolac CAS No. 111478-86-5

4-Oxo Etodolac

Cat. No. B021453
M. Wt: 301.34 g/mol
InChI Key: HNWLARFJUBQIQT-UHFFFAOYSA-N
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Patent
US04748252

Procedure details

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid methyl ester 17 (1.5 g, 4.8 mmol) was suspended in 30 mL of MeOH and a solution of K2CO3 (3.5 g) in 30 mL of H2O was added. The mixture was heated to reflux, upon which the solution became homogeneous. After refluxing for 2 hours, the solution was cooled to room temperature, and the MeOH removed in vacuo. The aqueous solution was made acidic with 6N HCl, and the resulting cloudy solution was extracted with ether (2×50 mL). The ether layer was washed with 25 mL of saturated NaCl solution, then dried over MgSO4. The MgSO4 was removed and the ether was evaporated. Hexane was gradually added until a slight turbidity was observed. The solution was left at 0° C. overnight and the resultant solid was collected by filtration and dried to provide analytically pure product (1.31 g, 93%), m.p. 200°-202° C.
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:23])[CH2:4][C:5]1([CH2:21][CH3:22])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[C:8](=[O:20])[CH2:7][O:6]1)=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:18][CH3:19].C([O-])([O-])=O.[K+].[K+]>CO.O>[CH2:21]([C:5]1([CH2:4][C:3]([OH:23])=[O:2])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[C:8](=[O:20])[CH2:7][O:6]1)=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:18][CH3:19])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(CC1(OCC(C2=C1NC1=C(C=CC=C21)CC)=O)CC)=O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, upon which the solution
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the MeOH removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting cloudy solution was extracted with ether (2×50 mL)
WASH
Type
WASH
Details
The ether layer was washed with 25 mL of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The MgSO4 was removed
CUSTOM
Type
CUSTOM
Details
the ether was evaporated
ADDITION
Type
ADDITION
Details
Hexane was gradually added until a slight turbidity
FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1(OCC(C2=C1NC1=C(C=CC=C21)CC)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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